molecular formula C16H12FNO3 B2902146 1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid CAS No. 1706461-88-2

1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid

Cat. No.: B2902146
CAS No.: 1706461-88-2
M. Wt: 285.274
InChI Key: LJQUSGYAYQOFNM-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid is a heterocyclic compound featuring a partially saturated indoline core substituted with a 4-fluorobenzyl group at the 1-position, a ketone at the 2-position, and a carboxylic acid at the 5-position. This structure combines aromatic (fluorobenzyl), hydrogen-bonding (carboxylic acid), and polar (ketone) moieties, making it a candidate for diverse pharmacological applications, such as enzyme inhibition or anti-inflammatory activity.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-3H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c17-13-4-1-10(2-5-13)9-18-14-6-3-11(16(20)21)7-12(14)8-15(18)19/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQUSGYAYQOFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)O)N(C1=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

1-(4-Fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic Acid (CAS 1248907-29-0)
  • Structure : Replaces the indoline core with a pyrazole ring (unsaturated five-membered ring with two adjacent nitrogen atoms).
  • Functional Groups : Retains the 4-fluorobenzyl group and carboxylic acid but positions the ketone at the 5-position and the carboxylic acid at the 4-position.
  • Key Differences :
    • The pyrazole ring introduces greater aromaticity and planarity compared to the partially saturated indoline.
    • Molecular formula: C₁₂H₉FN₂O₃ (MW 256.21) vs. indoline derivative’s approximate MW ~275–285 (exact depends on indoline substitution) .
2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (CAS 110768-19-9)
  • Structure : Features a dioxoisoindoline core (two ketones) instead of indoline.
  • Functional Groups : Substituted with a 4-fluorophenyl group (directly attached) and a carboxylic acid.
  • Molecular formula: C₁₅H₈FNO₄ (MW 285.23) .

Functional Group Modifications

(RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide
  • Structure : Contains a pyrrolidine ring (five-membered saturated ring with one nitrogen) and a carboxamide group.
  • Functional Groups : Retains the 4-fluorobenzyl group but replaces the carboxylic acid with a carboxamide.
  • Key Differences: The carboxamide enhances hydrogen-bonding capacity but may reduce metabolic stability compared to carboxylic acids. The imidazolidinone moiety introduces additional rigidity .
2-[1-(4-Fluorobenzyl)-1H-Indol-3-yl]acetic Acid (CAS 176204-51-6)
  • Structure : Features an indole core (aromatic six-membered benzene fused to a five-membered nitrogen ring) with an acetic acid side chain.
  • Key Differences :
    • The indole core is fully aromatic, enhancing π-π stacking interactions.
    • The acetic acid group (shorter chain than carboxylic acid) may alter pharmacokinetics .

Pharmacological and Physicochemical Properties

Compound Core Structure Key Functional Groups Molecular Weight Notable Features
1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid Indoline (partially saturated) 4-Fluorobenzyl, 2-oxo, 5-carboxylic acid ~275–285 (estimated) Balanced hydrophobicity and hydrogen bonding
1-(4-Fluorobenzyl)-5-oxo-4H-pyrazole-4-carboxylic acid Pyrazole 4-Fluorobenzyl, 5-oxo, 4-carboxylic acid 256.21 Aromaticity enhances membrane permeability
2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid Dioxoisoindoline 4-Fluorophenyl, 1,3-dioxo, 5-carboxylic acid 285.23 Electron-withdrawing groups reduce solubility
(RS)-N-[...]-5-oxopyrrolidine-3-carboxamide Pyrrolidine 4-Fluorobenzyl, carboxamide ~450 (estimated) Increased metabolic stability due to amide

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